2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]
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Overview
Description
2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] is a complex organic compound characterized by its spiro structure, which involves a unique arrangement of rings
Preparation Methods
The synthesis of 2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] typically involves multi-step organic reactions. The synthetic route may include the formation of the spiro structure through cyclization reactions, often using specific catalysts and reagents to achieve the desired configuration. Industrial production methods would likely involve optimization of these reactions to maximize yield and purity, potentially using continuous flow techniques or other scalable processes .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions might occur, especially at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions would depend on the specific conditions and reagents used
Scientific Research Applications
2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1’-cyclopentane] has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets through binding to specific receptors or enzymes, influencing biochemical pathways. The spiro structure could play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other spiro-based molecules, such as:
- 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]
- 3’-(4,6-diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10’H-spiro[acridine-9,9’-fluorene] These compounds share the spiro motif but differ in their specific substituents and overall structure, which can influence their properties and applications .
Properties
Molecular Formula |
C20H18ClFN2O |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
9-chloro-2-(4-fluorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane] |
InChI |
InChI=1S/C20H18ClFN2O/c21-14-5-8-19-16(11-14)18-12-17(13-3-6-15(22)7-4-13)23-24(18)20(25-19)9-1-2-10-20/h3-8,11,18H,1-2,9-10,12H2 |
InChI Key |
FEMZAURGBRDXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
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